molecular formula C17H17NO2 B15401061 Ethyl 3-anilino-3-phenylprop-2-enoate CAS No. 3556-76-1

Ethyl 3-anilino-3-phenylprop-2-enoate

Cat. No.: B15401061
CAS No.: 3556-76-1
M. Wt: 267.32 g/mol
InChI Key: NYXATQKDISMJBK-UHFFFAOYSA-N
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Description

Ethyl 3-anilino-3-phenylprop-2-enoate ( 3556-76-1) is an organic compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . It is characterized as a β-enamino ester, a class of compounds that serve as versatile synthetic intermediates and building blocks in organic chemistry. The structure features both ester and anilino functional groups attached to a propenoate backbone, offering potential sites for further chemical modification . This specific enamino ester derivative is supplied for research applications. Compounds with similar structural motifs are frequently utilized in the synthesis of more complex molecules for pharmaceutical and material science research, given their reactivity in cyclization and condensation reactions. Researchers value this chemical for its role in developing novel compounds; for instance, structurally related enone derivatives have been investigated for their potential anticonvulsant properties in pharmacological studies . Available data indicates a density of approximately 1.141 g/cm³ and a predicted boiling point of 416.9°C . Researchers should handle this material in accordance with safe laboratory practices. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-anilino-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-17(19)13-16(14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXATQKDISMJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299032
Record name Ethyl 3-anilino-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3556-76-1
Record name Ethyl 3-anilino-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares Ethyl 3-anilino-3-phenylprop-2-enoate with three structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₁₇H₁₇NO₂ 267.33 Phenyl, anilino, ethyl ester Organic synthesis, ligand design
Ethyl 2-cyano-3-(2-ethoxyanilino)prop-2-enoate ( ) C₁₄H₁₆N₂O₃ 268.29 Ethoxy-anilino, cyano, ethyl ester Biochemical research, enzyme inhibition
Ethyl 3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]-2-(4-methoxyanilino)propanoate ( ) C₁₇H₁₇F₃N₂O₅ 386.32 Trifluoromethyl, furylcarbonyl, methoxy-anilino Agrochemicals, fluorinated drug candidates
Key Observations:
  • Steric Hindrance : The ethoxy group in introduces steric bulk, which may reduce reactivity in nucleophilic additions compared to the phenyl-substituted parent compound .
  • Hydrogen Bonding: this compound lacks the furylcarbonyl group present in , suggesting weaker intermolecular interactions in crystal packing .

Q & A

Q. Critical Parameters :

  • Catalyst Choice : Acidic conditions (e.g., acetic acid) favor enolization, while bases (e.g., K₂CO₃) may lead to side reactions like hydrolysis.
  • Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while ethanol balances cost and efficiency .

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